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Compound of Interest

Compound Name: 4-(Ethylthio)benzoic acid

Cat. No.: B081999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Ethylthio)benzoic acid, a
sulfur-containing aromatic carboxylic acid. The document details its chemical properties,
synthesis, analytical methods, and known biological activities, with a focus on its role as a
potential modulator of bacterial enzyme systems.

Chemical Identity and Properties

4-(Ethylthio)benzoic acid is a derivative of benzoic acid where an ethylthio group is attached
at the para-position of the benzene ring.

SMILES String:CCSclccc(ccl)C(0)=0

Physicochemical Data

A summary of the key quantitative data for 4-(Ethylthio)benzoic acid is presented in the table
below. These properties are essential for its handling, formulation, and application in
experimental settings.
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Property Value Source
Molecular Formula CoH1002S [1]
Molecular Weight 182.24 g/mol [1]
Melting Point 145-147 °C

Form Solid

InChi Key LDYCQBKCUOVGDA-

UHFFFAOYSA-N

CAS Number 13205-49-7

Note: Experimental data for pKa and aqueous solubility are not readily available in the cited
literature. Predicted pKa for the structurally similar 4-ethylbenzoic acid is approximately 4.25.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 4-(Ethylthio)benzoic acid is not
extensively documented in the primary literature, a general and reliable method involves the S-
alkylation of 4-mercaptobenzoic acid. This two-step process begins with the synthesis of the
thiol precursor followed by its reaction with an ethylating agent.

Experimental Protocol: Synthesis of 4-Mercaptobenzoic
Acid (Precursor)

This protocol is adapted from a patented method for producing high-purity 4-mercaptobenzoic
acid from p-chlorobenzoic acid.[2]

Materials:
» p-Chlorobenzoic acid
e Thiourea

 lodine (catalyst)
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Ethanol

Sodium hydroxide

Glacial acetic acid

Ethyl acetate

Procedure:

¢ Intermediate Formation:

o In a suitable reactor, dissolve p-chlorobenzoic acid and thiourea in ethanol at room
temperature (20-25 °C) with stirring.[2]

[¢]

Add a catalytic amount of iodine to the mixture.[2]

[e]

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 7 hours.[2]

[e]

Cool the mixture to 0-5 °C and allow it to stand for 3 hours to precipitate the intermediate.

[2]

[e]

Filter the solid, wash the filter cake with ethanol, and dry under reduced pressure.[2]

¢ Hydrolysis to 4-Mercaptobenzoic Acid:

Add the dried intermediate to deionized water.

[¢]

o Slowly add sodium hydroxide pellets in batches while stirring at room temperature and
react for 1 hour.[2]

o Filter the solution. To the filtrate, add glacial acetic acid dropwise to adjust the pH to 1-2,
which will precipitate the crude product.[2]

o Cool the mixture to below 10 °C, stir for 1 hour, and filter.

o Wash the collected solid with deionized water and dry under vacuum to yield crude 4-
mercaptobenzoic acid.[2]
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 Purification (Recrystallization):
o Dissolve the crude product in hot ethyl acetate.[2]
o Allow the solution to cool, inducing crystallization.

o Filter the purified crystals and dry under vacuum to obtain high-purity 4-mercaptobenzoic
acid.[2]

Experimental Protocol: Synthesis of 4-
(Ethylthio)benzoic Acid

This procedure is based on general S-alkylation methods for thiols.

Materials:

4-Mercaptobenzoic acid

Ethyl iodide (or ethyl bromide)

A suitable base (e.g., sodium hydroxide, potassium carbonate)

A suitable solvent (e.g., ethanol, DMF)
Procedure:

» Deprotonation: Dissolve 4-mercaptobenzoic acid in the chosen solvent. Add at least two
equivalents of the base. The first equivalent deprotonates the carboxylic acid, and the
second deprotonates the thiol group to form the more nucleophilic thiolate.

» Alkylation: To the stirred solution, add a slight excess (e.g., 1.1 equivalents) of the ethylating
agent (ethyl iodide or ethyl bromide) dropwise.

o Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is
complete (monitor by TLC or HPLC).

o Work-up:
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o Neutralize the reaction mixture with an aqueous acid (e.g., 1M HCI) to a pH of ~2. This will
protonate the carboxylate group.

o The product will precipitate out of the aqueous solution.
o Extract the product into an organic solvent like ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield pure 4-(Ethylthio)benzoic acid.
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Step 1: Precursor Synthesis

p-Chlorobenzoic Acid Thiourea

tOH, 12 (cat.)

Intermediate [¢———

NaOH Hydrolysis

4-Mercaptobenzoic Acid

2 eq. Base

Step 2: S-Alkylation

Thiolate Formation Ethyl lodide

Alkylation

Crude 4-(Ethylthio)benzoic Acid

Recrystallization

Pure 4-(Ethylthio)benzoic Acid

Click to download full resolution via product page

General workflow for the synthesis of 4-(Ethylthio)benzoic acid.
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Analytical Methodologies

The purity and identity of 4-(Ethylthio)benzoic acid can be assessed using standard analytical
techniques. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is
suitable for this purpose.

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for 4-(Ethylthio)benzoic acid is not available, a general
method for benzoic acid derivatives can be adapted.

Instrumentation & Conditions:

HPLC System: Standard system with a UV detector.
e Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).

» Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1%
phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[3]

e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm or using a photodiode array detector.

o Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like
acetonitrile.

This method allows for the separation of 4-(Ethylthio)benzoic acid from its precursors and
potential impurities, ensuring accurate purity assessment.

Biological Activity and Mechanism of Action
Inhibition of Bacterial Cytochrome P450 Enzymes

4-(Ethylthio)benzoic acid has been identified as a potent inhibitor of bacterial cytochrome
P450 (CYP) enzymes.[1] While the specific isoforms and the exact mechanism have not been
fully elucidated in the available literature, this activity suggests potential applications as an
antibacterial agent, particularly against antibiotic-resistant strains.[1]
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Cytochrome P450 enzymes in bacteria are involved in a wide range of metabolic processes
essential for survival, including the synthesis of cellular components and the detoxification of
compounds. Inhibition of these enzymes can disrupt critical metabolic pathways, leading to
bacterial cell death or growth inhibition.

The inhibitory mechanism could be one of several types:

o Competitive Inhibition: The compound directly competes with the native substrate for binding
to the enzyme's active site.

o Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing
its conformation and reducing its catalytic efficiency.

e Mechanism-Based Inhibition (Suicide Inhibition): The CYP enzyme metabolizes the inhibitor
into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.
[4][5] This is a common mechanism for inhibitors containing functionalities that can be
activated by P450s.[4][5]

Given the sulfur-containing structure of 4-(Ethylthio)benzoic acid, mechanism-based
inhibition is a plausible hypothesis that warrants further investigation.

Mechanism-Based Inhibition Hypothesis

i)

Covalent Bondin P450

Metabolic Reactive Metabolite
Activation

4-(Ethylthio)benzoic Acid

Click to download full resolution via product page
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Hypothesized pathway for the inhibition of bacterial P450 enzymes.

Applications and Future Directions

The potent inhibition of bacterial CYP enzymes makes 4-(Ethylthio)benzoic acid a compound
of interest for the development of novel antibacterial agents. Its mechanism of action could be
effective against bacteria that have developed resistance to conventional antibiotics. Further
research is required to:

« |dentify the specific bacterial CYP isoforms inhibited by the compound.

» Elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or
mechanism-based).

o Evaluate its efficacy in various bacterial strains, including clinically relevant resistant
pathogens.

» Assess its toxicological profile to determine its suitability for therapeutic use.

This compound serves as a valuable lead structure for the design and synthesis of more potent
and selective inhibitors for drug development programs targeting bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to 4-(Ethylthio)benzoic Acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081999#4-ethylthio-benzoic-acid-smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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